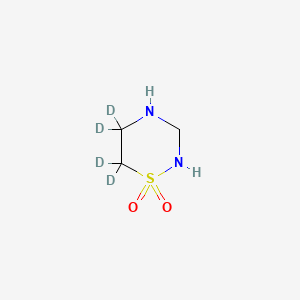
Taurultam-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Taurultam-d4 is a deuterated derivative of taurultam, a compound closely related to taurolidine. Taurolidine is known for its antimicrobial and antineoplastic properties. This compound is often used in scientific research due to its stable isotope labeling, which makes it valuable in various analytical and pharmacokinetic studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Taurultam-d4 involves the incorporation of deuterium atoms into the taurultam molecule. This can be achieved through several methods, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Direct Synthesis: This involves the use of deuterated starting materials in the synthesis of taurultam, ensuring that the final product is deuterated.
Industrial Production Methods: Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process may include:
Catalytic Deuteration: Using catalysts to facilitate the exchange of hydrogen with deuterium.
Purification Steps: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Taurultam-d4 undergoes various chemical reactions, including:
Hydrolysis: In aqueous environments, this compound can hydrolyze to form its active metabolites.
Oxidation and Reduction: These reactions can alter the oxidation state of the sulfur atom in the molecule.
Substitution Reactions: this compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in the presence of water or aqueous solutions.
Oxidation: Can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Major Products Formed:
Hydrolysis Products: The primary products are taurultam and its deuterated derivatives.
Oxidation Products: Oxidized forms of this compound, which may include sulfoxides or sulfones.
Reduction Products: Reduced forms of this compound, potentially including thiols.
Wissenschaftliche Forschungsanwendungen
Taurultam-d4 has a wide range of applications in scientific research:
Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its stable isotope labeling.
Pharmacokinetics: Employed in studies to track the metabolism and distribution of taurultam in biological systems.
Biomedical Research: Investigated for its potential antimicrobial and antineoplastic properties, similar to taurolidine.
Industrial Applications: Utilized in the development of new antimicrobial agents and in the study of deuterium effects on chemical reactions.
Wirkmechanismus
The mechanism of action of Taurultam-d4 is closely related to that of taurolidine. It involves:
Antimicrobial Activity: this compound exerts its effects by binding to microbial cell walls, disrupting their integrity and leading to cell death.
Antineoplastic Activity: It induces apoptosis in cancer cells through both mitochondrial and extrinsic pathways. This involves the activation of caspases and the generation of reactive oxygen species (ROS).
Vergleich Mit ähnlichen Verbindungen
Taurolidine: The parent compound of taurultam-d4, known for its broad-spectrum antimicrobial and antineoplastic properties.
Methylol-taurultam: Another derivative of taurolidine, which also exhibits antimicrobial activity.
Substance 2250: A structural analogue of taurultam with enhanced antineoplastic effects.
Uniqueness of this compound:
Stable Isotope Labeling: The incorporation of deuterium atoms makes this compound unique and valuable for analytical and pharmacokinetic studies.
Enhanced Stability: Deuterium substitution can enhance the metabolic stability of the compound, making it more suitable for long-term studies.
Eigenschaften
Molekularformel |
C3H8N2O2S |
|---|---|
Molekulargewicht |
140.20 g/mol |
IUPAC-Name |
5,5,6,6-tetradeuterio-1,2,4-thiadiazinane 1,1-dioxide |
InChI |
InChI=1S/C3H8N2O2S/c6-8(7)2-1-4-3-5-8/h4-5H,1-3H2/i1D2,2D2 |
InChI-Schlüssel |
RJGYJMFQWGPBGM-LNLMKGTHSA-N |
Isomerische SMILES |
[2H]C1(C(S(=O)(=O)NCN1)([2H])[2H])[2H] |
Kanonische SMILES |
C1CS(=O)(=O)NCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


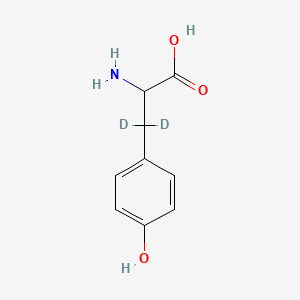
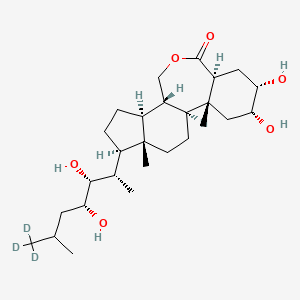
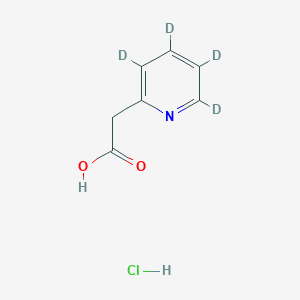
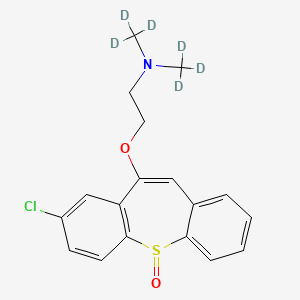
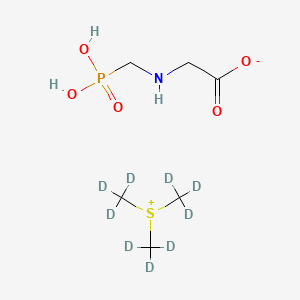

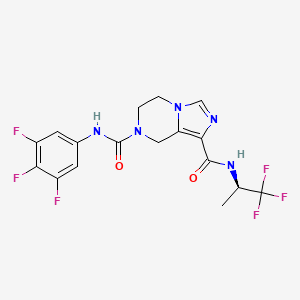
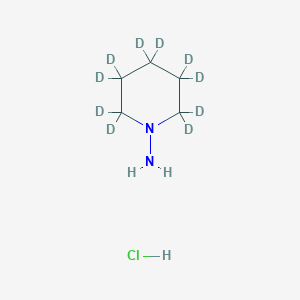
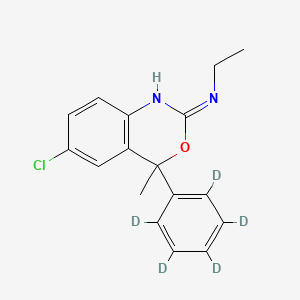


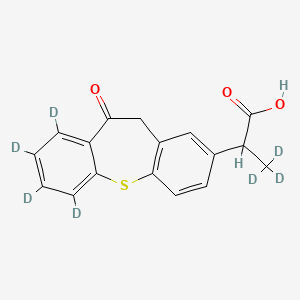
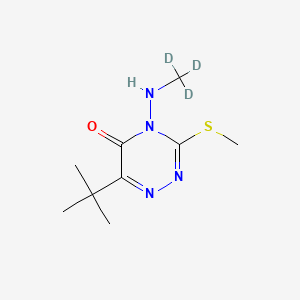
![[(2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] octadecanoate](/img/structure/B12420682.png)
